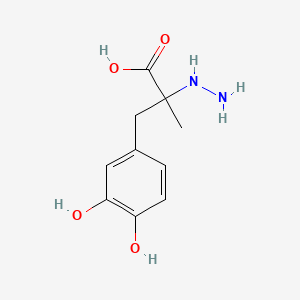

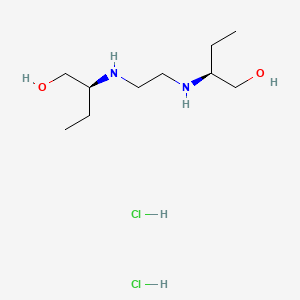

![molecular formula C15H11I3NNaO4 B7790751 sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B7790751.png)

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15CrNi6 or 17CrNi6-6 . It is a high-grade structural steel, alloyed and used primarily for case hardening . This material is known for its excellent mechanical properties, including high strength and toughness, making it suitable for various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 15CrNi6 involves alloying carbon steel with chromium and nickel. The typical composition includes 0.16% carbon, 0.28% silicon, 0.50% manganese, 1.55% chromium, and 1.55% nickel . The alloying process involves melting the base metals and then adding the alloying elements in precise proportions.

Industrial Production Methods: In industrial settings, 15CrNi6 is produced through processes such as electric arc furnace melting, followed by refining and casting. The steel is then subjected to various heat treatments, including annealing, normalizing, carburizing, and hardening, to achieve the desired mechanical properties .

Analyse Chemischer Reaktionen

Types of Reactions: 15CrNi6 undergoes several types of chemical reactions, including:

Oxidation: The steel can oxidize when exposed to high temperatures and oxygen, forming a layer of chromium oxide that provides corrosion resistance.

Reduction: In reducing environments, the oxide layer can be reduced, exposing the underlying metal.

Substitution: Alloying elements can substitute for iron atoms in the steel matrix, altering its properties.

Common Reagents and Conditions:

Oxidation: Typically occurs at high temperatures (above 500°C) in the presence of oxygen.

Reduction: Can occur in the presence of reducing agents such as hydrogen or carbon monoxide.

Substitution: Achieved during the alloying process by adding elements like chromium and nickel.

Major Products Formed:

Oxidation: Formation of chromium oxide (Cr2O3) on the surface.

Reduction: Metallic chromium and nickel are exposed.

Substitution: Formation of a homogeneous alloy with improved mechanical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: 15CrNi6 is used in the development of high-strength, corrosion-resistant materials for various chemical processes.

Biology: While not directly used in biological applications, the material’s properties are studied for potential use in biomedical implants and devices.

Medicine: Research is ongoing to explore the use of 15CrNi6 in medical instruments and implants due to its biocompatibility and mechanical strength.

Industry: Widely used in the automotive, aerospace, and marine industries for components that require high strength, toughness, and resistance to wear and corrosion .

Wirkmechanismus

The primary mechanism by which 15CrNi6 exerts its effects is through the formation of a stable, corrosion-resistant oxide layer on its surface. This layer protects the underlying metal from further oxidation and corrosion. The alloying elements, chromium and nickel, enhance the steel’s mechanical properties by forming a solid solution with iron, which increases its strength and toughness .

Vergleich Mit ähnlichen Verbindungen

AISI 3115: Another alloyed carbon steel with similar properties but different composition.

AISI 4320: Contains higher amounts of nickel and chromium, offering better toughness and hardenability.

AISI 4617: Similar to 15CrNi6 but with different alloying proportions.

Uniqueness: 15CrNi6 is unique due to its balanced composition, which provides an optimal combination of strength, toughness, and corrosion resistance. Its specific alloying proportions make it particularly suitable for case hardening applications, where surface hardness and core toughness are critical .

Eigenschaften

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXXSUDPJJJJLC-YDALLXLXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I3NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)

![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790710.png)

![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790716.png)

![[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride](/img/structure/B7790724.png)

![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)

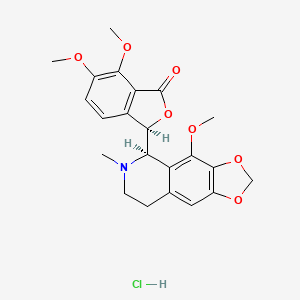

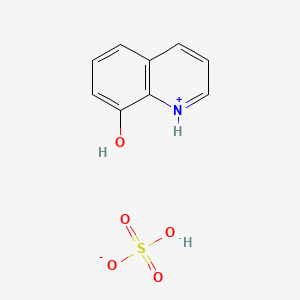

![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B7790734.png)

![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)